An In-Depth Technical Guide to 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole core, coupled with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, makes it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities of structurally related compounds, highlighting its potential as a kinase inhibitor.
Chemical Properties
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a solid organic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 197775-45-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Synthesis
The synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is typically achieved through a two-step process involving the initial formation of a 1,3-diketone precursor, followed by a cyclocondensation reaction with hydrazine and subsequent hydrolysis.
Experimental Protocol: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (Precursor)
This procedure outlines the Claisen condensation reaction to form the key 1,3-diketone intermediate.
Materials:
-
Ethyl isonicotinate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl isonicotinate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate, which can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
This procedure details the cyclization of the 1,3-diketone with hydrazine hydrate followed by saponification.
Materials:
-
Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the formation of the pyrazole ester intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ester.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5, which will cause the product to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid.
Synthesis Workflow
Biological Activity and Potential Applications
While specific biological data for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is not extensively published, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Structurally similar compounds have demonstrated significant inhibitory activity against several important kinase targets.
Kinase Inhibitory Potential
The pyridinyl-pyrazole core is a common motif in inhibitors of various kinase families, including c-Jun N-terminal kinases (JNK), p38 mitogen-activated protein kinases (MAPK), and cyclin-dependent kinases (CDK).[1][2] These kinases are crucial regulators of cell signaling pathways involved in inflammation, cell proliferation, and apoptosis, making them attractive targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The inhibitory activity of several pyrazole derivatives with a pyridinyl substituent against key kinases is summarized below. It is important to note that these are structurally related compounds, and the activity of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid itself would require experimental validation.
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(Pyrazol-3-yl)-pyridine derivative | JNK3 | 160 | [1] |
| Pyrazole urea derivative (BIRB 796) | p38 MAPK | - | [3] |
| Di-amino pyrazole derivative (CAN508) | CDK2 | 350 | [2] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 | [4] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 (Kᵢ) | [5] |
IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.
Potential Signaling Pathway Involvement
Given the inhibitory profile of related compounds, 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is hypothesized to potentially modulate one or more of the following key signaling pathways:
-
JNK Signaling Pathway: JNKs are activated by stress stimuli and play a role in apoptosis and inflammation. Inhibition of JNK3 is a therapeutic strategy for neurodegenerative diseases.[4]
-
p38 MAPK Signaling Pathway: This pathway is activated by cellular stress and inflammatory cytokines and is a key target in inflammatory diseases.
-
CDK Signaling Pathway: CDKs regulate the cell cycle, and their inhibition is a major focus in cancer therapy.[6]
The following diagram illustrates the general principle of how a small molecule inhibitor like a pyrazole derivative might interrupt a kinase signaling cascade.
Conclusion
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic route is accessible through established chemical transformations. While direct biological data for this specific molecule is limited, the prevalence of the pyridinyl-pyrazole scaffold in known kinase inhibitors strongly suggests its potential for biological activity. Further investigation into its inhibitory profile against a panel of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug development programs.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
